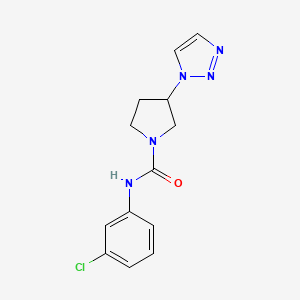

![molecular formula C21H24N2O3 B6538544 2-(4-methoxyphenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide CAS No. 1060326-04-6](/img/structure/B6538544.png)

2-(4-methoxyphenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-methoxyphenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide, or simply known as 4-MOPEA, is an organic compound belonging to the class of compounds known as phenylacetamides. 4-MOPEA is a synthetic compound that has recently been studied for its potential applications in the field of medicinal chemistry. This compound has been shown to possess a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.

Applications De Recherche Scientifique

4-MOPEA has been studied for its potential applications in the field of medicinal chemistry, particularly in the areas of cancer and neurodegenerative diseases. In particular, 4-MOPEA has been studied for its potential anti-cancer properties. In addition, 4-MOPEA has been studied for its potential neuroprotective effects, and has been shown to protect neurons from oxidative stress and inflammation. Furthermore, 4-MOPEA has been studied for its potential anti-inflammatory and anti-allergic properties.

Mécanisme D'action

Target of Action

The primary target of this compound is the sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .

Mode of Action

The compound acts as an allosteric modulator of the sigma-1 receptor . It binds to the receptor and modulates its activity, enhancing the effects of endogenous or exogenous agonists . This modulation can lead to potent anti-seizure, antidepressant, or cognition-enhancing effects .

Biochemical Pathways

The compound’s action on the sigma-1 receptor affects the IP3 receptor-mediated Ca2+ ion influx pathway . By modulating this pathway, the compound can influence various downstream effects related to brain cell function .

Pharmacokinetics

The introduction of fluorine atoms in similar compounds has been shown to positively modulate lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .

Result of Action

The result of the compound’s action is a modulation of brain cell functions, potentially leading to anti-seizure, antidepressant, or cognition-enhancing effects . The exact molecular and cellular effects would depend on the specific context of use and the presence of endogenous or exogenous agonists .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of endogenous or exogenous agonists can enhance the compound’s effects . Additionally, the compound’s activity can be influenced by steric factors and the spatial orientation of substituents, which can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Avantages Et Limitations Des Expériences En Laboratoire

4-MOPEA has several advantages for use in laboratory experiments. For instance, 4-MOPEA is relatively easy to synthesize, and can be synthesized in a relatively short amount of time. In addition, 4-MOPEA is relatively stable and can be stored for long periods of time.

However, there are also some limitations to using 4-MOPEA in laboratory experiments. For instance, 4-MOPEA is relatively expensive, and the cost of synthesizing 4-MOPEA can be prohibitively high. In addition, 4-MOPEA is relatively unstable in certain environments, and can degrade over time.

Orientations Futures

There are a number of possible future directions for 4-MOPEA research. For instance, further research could be conducted to better understand the exact mechanism of action of 4-MOPEA. In addition, further research could be conducted to explore the potential therapeutic applications of 4-MOPEA, such as its potential use in the treatment of cancer and neurodegenerative diseases. Furthermore, further research could be conducted to explore the potential side effects of 4-MOPEA, and to develop methods to reduce or eliminate these side effects. Finally, further research could be conducted to explore the potential for using 4-MOPEA as a drug delivery system, and to develop methods to improve its efficacy as a drug delivery system.

Méthodes De Synthèse

4-MOPEA is typically synthesized through a three-step process. The first step involves the reaction of 4-methoxyphenylacetic acid with pyrrolidine in the presence of an acid catalyst, such as sulfuric acid. This reaction produces the intermediate compound 4-methoxyphenyl-N-pyrrolidine-2-carboxylic acid. The second step involves the reaction of the intermediate compound with 2-chloroethyl chloroformate in the presence of a base, such as potassium carbonate. This reaction produces the desired compound, 4-MOPEA. Finally, the third step involves the reaction of 4-MOPEA with a base, such as sodium hydroxide, to neutralize any remaining acid and to produce the desired compound in its pure form.

Analyse Biochimique

Biochemical Properties

The pyrrolidine ring in its structure is a common feature in many biologically active compounds, suggesting potential interactions with various enzymes, proteins, and other biomolecules

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-26-19-10-6-16(7-11-19)14-20(24)22-18-8-4-17(5-9-18)15-21(25)23-12-2-3-13-23/h4-11H,2-3,12-15H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUASCLMHZGMQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B6538467.png)

![3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6538468.png)

![3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B6538474.png)

![3-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B6538493.png)

![1-(4-fluorophenyl)-3-(3-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)urea](/img/structure/B6538515.png)

![3-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-1-(2-methylphenyl)urea](/img/structure/B6538525.png)

![1-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea](/img/structure/B6538536.png)

![1-(2-chloro-5-{6-ethoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-3-(thiophen-2-yl)urea](/img/structure/B6538537.png)

![3-cyclopentyl-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}propanamide](/img/structure/B6538548.png)

![2-(4-chlorophenoxy)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide](/img/structure/B6538559.png)

![2,6-difluoro-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}benzamide](/img/structure/B6538569.png)

![2-(4-chlorophenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide](/img/structure/B6538570.png)

![3-(4-methoxyphenyl)-N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}propanamide](/img/structure/B6538573.png)